molecular formula C18H11ClO3 B3460967 4-chloro-2-formylphenyl 1-naphthoate

4-chloro-2-formylphenyl 1-naphthoate

Cat. No.: B3460967
M. Wt: 310.7 g/mol
InChI Key: WELYUWSFSRZTMC-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₁ClO₃ Average Molecular Mass: 310.733 g/mol Monoisotopic Mass: 310.039672 g/mol . This compound is an aromatic ester featuring a 1-naphthoate backbone substituted with a 4-chloro-2-formylphenyl group.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c19-14-8-9-17(13(10-14)11-20)22-18(21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELYUWSFSRZTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues include 4-nitrophenyl 1-naphthoate , ethyl 1-naphthoate , and derivatives with methoxy or nitro substituents. A comparative overview is provided below:

Compound Molecular Formula Substituents Molecular Weight Melting Point (K) Key Applications
4-Chloro-2-formylphenyl 1-naphthoate C₁₈H₁₁ClO₃ Cl, CHO 310.73 Not reported Potential intermediate
4-Nitrophenyl 1-naphthoate C₁₇H₁₁NO₅ NO₂ 309.27 385–393 NSAID precursor
Ethyl 1-naphthoate C₁₃H₁₂O₂ OEt 200.23 Not reported Homologation studies
Key Observations :
  • Electronic Effects: The formyl group (CHO) in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the ester carbonyl. This contrasts with the nitro group (NO₂) in 4-nitrophenyl 1-naphthoate, which is more polar but less reactive toward nucleophilic addition .
  • Steric and Conformational Effects :

    • In 4-nitrophenyl 1-naphthoate, the dihedral angle between aromatic rings is 8.66° , indicating near-planar geometry, stabilized by C–H···O interactions . The bulkier formyl group in the target compound may increase steric hindrance, altering crystal packing and solubility.
Ethyl 1-Naphthoate Homologation :
  • Utilizes ynolate anions for homologation, requiring stringent stoichiometric control (e.g., excess dibromomethyllithium) .
Target Compound Inference :

The formyl group’s reactivity could permit further functionalization (e.g., Schiff base formation), unlike nitro or alkoxy analogues.

Physicochemical Properties

  • Melting Points : 4-Nitrophenyl 1-naphthoate exhibits a high melting point (385–393 K) due to strong intermolecular C–H···O interactions . The target compound’s melting point is unreported but likely lower than nitro derivatives due to reduced polarity.
  • Phosphorescence : Sodium 1-naphthoate derivatives exhibit phosphorescence on hydroxyl-rich surfaces (e.g., paper) . Substituents like Cl or CHO may quench or shift emission spectra, but direct data is lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-formylphenyl 1-naphthoate
Reactant of Route 2
Reactant of Route 2
4-chloro-2-formylphenyl 1-naphthoate

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